molecular formula C18H19NO4S2 B587223 Scopine-2,2-dithienyl glycolate CAS No. 136310-64-0

Scopine-2,2-dithienyl glycolate

Cat. No. B587223
CAS RN: 136310-64-0
M. Wt: 377.473
InChI Key: VPJFFOQGKSJBAY-UGTXJPTRSA-N
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Description

Scopine-2,2-dithienyl glycolate is an organic compound that is off-white in color . It is one of the reaction intermediates in the preparation of tiotropium bromide, which is a highly effective anticholinergic agent and widely used for the treatment of asthma and/or chronic obstructive pulmonary disease (COPD) .


Molecular Structure Analysis

The molecular formula of Scopine-2,2-dithienyl glycolate is C18H19NO4S2 . Its IUPAC name is (1S,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl hydroxy[di(2-thienyl)]acetate . The InChI code is 1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3/t10-,11-,12-,15-,16+/m0/s1 .


Physical And Chemical Properties Analysis

Scopine-2,2-dithienyl glycolate has a molecular weight of 377.49 . It is an off-white solid with a melting point of 138-140°C .

Scientific Research Applications

Analytical Methods Development

  • HPLC Method for Determination : A High-Performance Liquid Chromatography (HPLC) method was developed to determine scopine-2,2-dithienyl glycolate and methyl 2,2-dithienyl glycolate in reaction solutions. This method offers baseline separation and has been proven sensitive, selective, and simple for monitoring the synthetic process of related compounds (Yang, 2011).

Structural and Spectroscopic Analysis

  • Rotational Spectrum Analysis : Fourier transform microwave spectroscopy was used to detect the rotational spectrum of scopine, providing insights into its molecular structure in the gas phase. This study contributes to understanding the structural aspects of scopine and related compounds (Écija et al., 2016).

Synthesis and Chemical Engineering

  • Selective Synthesis Protocols : Efficient selective synthesis methods for methyl dithienyl-glycolates, including scopine-2,2-dithienyl glycolate, have been developed. These methods are crucial for synthesizing intermediates for anticholinergic agents (Foschi et al., 2018).

Biochemical and Pharmacological Studies

  • Anticholinergic Activity Studies : Research on aryl and cycloalkylaryl glycolates of scopine and related compounds has provided insights into their anticholinergic activities. These studies have implications for understanding the pharmacological effects of scopine-2,2-dithienyl glycolate and similar compounds (Albanus, 2009).

  • Scopine Derivative Synthesis : Studies on the synthesis of scopine acetate and related compounds have contributed to the field of organic chemistry and pharmacology, demonstrating advanced methodologies in chemical synthesis (Petrović et al., 2003).

  • Isomerization Studies : Investigations into the isomerization of scopine into scopoline provide valuable information on the structural changes and properties of these compounds (Écija et al., 2013).

  • Metabolic Engineering in Medicinal Plants : Research on the use of metabolic engineering techniques to enhance the production of scopolamine, which is related to scopine, has significant implications for pharmaceutical applications (Palazón et al., 2008).

  • Scopine Derivatives Synthesis for Potential Therapeutic Uses : The development of new methods for synthesizing scopine-containing derivatives has potential applications in creating physiologically active compounds for medical use (Vlasova et al., 2006).

Safety And Hazards

When handling Scopine-2,2-dithienyl glycolate, it is advised to avoid contact with skin and eyes. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use, and appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3/t10?,11-,12+,15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJFFOQGKSJBAY-UGTXJPTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110074
Record name (1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scopine-2,2-dithienyl glycolate

CAS RN

136310-64-0
Record name (1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiopheneacetic acid, α-hydroxy-α-2-thienyl-, (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product of step (b) (2.00 g, 12.9 mmol) and the product of step (a) (3.61 g, 14.2 mmol) were melted together at 70° C., under a vacuum of 210 Torr for 1 h. Sodium hydride (60% suspension in oil, 620 mg, 15.5 mmol) was added and the reaction mixture was stirred at 70° C. under 210 Torr for 3 h. The reaction mixture was allowed to cool to ambient temperature and then water (30 mL) and dichloromethane (30 mL) were added. The organic layer was separated and washed with water (2×20 mL), dried (magnesium sulfate), filtered and the solvent was removed under reduced pressure. The resulting residue was purified by flash chromatography (5% MeOH/DCM) to give the title compound as a solid (2.03 g, 5.4 mmol, 42%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
42%

Q & A

Q1: What is the main application of the described HPLC method in the context of scopine-2,2-dithienyl glycolate?

A1: The developed HPLC method is primarily used to determine the concentration of scopine-2,2-dithienyl glycolate and methyl 2,2-dithienyl glycolate within a reaction solution. [] This is crucial for monitoring the synthetic process of tiotropium bromide, where these compounds act as important intermediates. By accurately quantifying their presence, researchers and manufacturers can optimize reaction conditions and ensure the quality of the final drug product.

Q2: What are the key performance characteristics of the developed HPLC method for analyzing scopine-2,2-dithienyl glycolate?

A2: The HPLC method demonstrates favorable performance characteristics for analyzing scopine-2,2-dithienyl glycolate. [] It exhibits high sensitivity, allowing for detection and quantification at low concentrations. Additionally, the method showcases high selectivity, effectively separating and quantifying the target compounds even in complex mixtures. The method boasts excellent linearity within a specific concentration range (1.52~194 μg·mL-1 for methyl 2,2-dithienyl glycolate and 1.61~206 μg·mL-1 for scopine-2,2-dithienyl glycolate), ensuring accurate and reliable measurements. Lastly, the method demonstrates good accuracy, with average recoveries of 94.43% for scopine-2,2-dithienyl glycolate and 96.21% for methyl 2,2-dithienyl glycolate, indicating the method's reliability in quantifying these compounds.

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